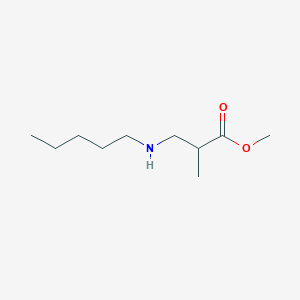

![molecular formula C13H13N3O2 B6352651 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline CAS No. 1154244-11-7](/img/structure/B6352651.png)

2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

Research on new organic binary solids involving compounds structurally related to 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline, such as N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, has explored their potential applications in nonlinear optics (NLO). These compounds, in combination with various coformers, have been synthesized and characterized to understand the factors influencing the formation of polar crystals essential for NLO applications. The studies have shown that these materials are stable up to relatively high temperatures and transparent across a wide spectrum, making them suitable for NLO applications (Draguta et al., 2015).

Chemical Shift Analysis in NMR Spectroscopy

Another area of application for similar compounds involves the use of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines in NMR spectroscopy. These compounds have been synthesized and analyzed to understand the substituent-induced chemical shifts in their carbon atoms. This research helps in elucidating the field and resonance effects of substituents, contributing to a deeper understanding of molecular structures and interactions in chemical and biochemical systems (Rančić et al., 2014).

Photocaged Complexes for Metal Ion Release

Compounds related to this compound have been used in the development of photocaged complexes for controlled metal ion release. Studies involving nitrobenzhydrol-based photocages with ligands similar in structure to the subject compound have shown promise in designing systems for the controlled release of metal ions like Zn(2+), which can have various applications in biological and environmental systems (Gwizdala et al., 2012).

Directing Group in Organic Synthesis

The role of 2-(pyridin-2-yl)aniline derivatives as directing groups in organic synthesis, particularly in C-H amination mediated by cupric acetate, has been explored. This application allows for the effective amination of β-C(sp2)-H bonds of benzamide derivatives, showcasing the versatility of pyridinyl-aniline compounds in facilitating specific and efficient chemical transformations (Zhao et al., 2017).

Catalysis in Organic Reactions

Imino-pyridine Ni(II) complexes derived from compounds structurally related to this compound have been used as catalysts in the transfer hydrogenation of ketones. These complexes have shown moderate catalytic activities, demonstrating the potential of pyridinyl-aniline derivatives in catalyzing important organic reactions (Tsaulwayo et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that the compound can participate in reactions catalyzed by metal-organic frameworks . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-nitro-N-(1-pyridin-4-ylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10(11-6-8-14-9-7-11)15-12-4-2-3-5-13(12)16(17)18/h2-10,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGKFFMVDATVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)

![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)